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Compound of Interest

1-(2-Bromoethyl)-3-
Compound Name:

(trifluoromethoxy)benzene
CAS No.: 958027-93-5

Cat. No.: B3317273

Get Quote

Executive Summary

3-(Trifluoromethoxy)phenethyl bromide (CAS: 958027-93-5) is a specialized organofluorine
building block used primarily in medicinal chemistry and agrochemical synthesis. It serves as a
critical alkylating agent for introducing the 3-(trifluoromethoxy)phenethyl motif into molecular
scaffolds.

The trifluoromethoxy group (—OCFs) is a privileged moiety in drug design. It acts as a "super-
halogen,” offering high electronegativity and lipophilicity while remaining metabolically stable.
This guide provides a comprehensive analysis of its physicochemical profile, handling
protocols, and synthetic utility.

Chemical Identity & Structural Analysis[1][2]
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Attribute Detall

IUPAC Name 1-(2-bromoethyl)-3-(trifluoromethoxy)benzene
Common Name 3-OCF3 Phenethyl bromide

CAS Number 958027-93-5

Molecular Formula CoHsBIrFs0O

Molecular Weight 269.06 g/mol

SMILES FC(F)(F)Oclcccc(CCBr)cl

InChl Key RZHWLCIKYSVRGJ-UHFFFAOYSA-N

Structural Logic

The molecule consists of a benzene ring substituted at the meta position (relative to the ethyl
chain) with a trifluoromethoxy group.

e The —OCFs Group: Unlike a simple —CFs group, the oxygen linker allows for a different
electronic distribution (resonance donation vs. inductive withdrawal) and a unique
conformational preference (often orthogonal to the ring), which can dramatically alter the
binding affinity of the final drug candidate.

e The Bromoethyl Tail: The primary alkyl bromide is a "soft" electrophile, ideal for SN2
reactions with amines, thiols, and carbon nucleophiles.

Physical Properties Matrix

Note: Specific experimental values for this specialized building block are often proprietary. The
values below represent a synthesis of available vendor data and calculated estimates based on
structural analogs (e.g., 3-CFs phenethyl bromide).
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Property

Value / Range

Context & Causality

Physical State

Liquid

At room temperature (25°C).[1]
[2]

Oxidation or light exposure can

Appearance Colorless to pale yellow )
darken the color over time.
Estimated. Higher than the —

- ) CFs analog (94°C/12mmHg)

Boiling Point ~95-100°C @ 10 mmHg ]
due to the heavier oxygen
atom.

) High density is characteristic of
Density ~1.50 — 1.55 g/mL

polyfluorinated bromides.

Refractive Index

~1.48 —1.49

The fluorine content lowers the
refractive index compared to
non-fluorinated analogs (e.qg.,
phenethyl bromide is ~1.56).

Highly lipophilic (LogP ~3.5—

Solubility Immiscible in water 4.0). Soluble in DCM, THF,
EtOAc, DMSO.
] ] Classified as a combustible
Flash Point >110°C (Predicted)

liquid (Class 11IB).[1]

Synthetic Utility & Applications

Why the -OCF3 Group Matters

In drug development, the —OCFs group is often used as a bioisostere for a chlorine atom or a

methyl group. It offers three distinct advantages:

o Metabolic Blockade: It prevents oxidative metabolism at the phenyl ring position it occupies.

 Lipophilicity: It increases membrane permeability (LogP) without significantly increasing

steric bulk compared to a tert-butyl group.
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» Conformation: The C—-O-C bond angle adds a unique vector for hydrophobic interactions in
protein binding pockets.

Primary Reaction: Alkylation

The bromide is displaced by nucleophiles to tether the 3-OCF3-phenyl ring to a
pharmacophore.

3-OCF3 Phenethyl Bromide
(Electrophile) + Nucleophile

\ Transition State - HBr ; Functionalized Scaffold
/ (SN2 Mechanism) (Drug Candidate)

Nucleophile
(Amine, Thiol, Enolate)

Click to download full resolution via product page

Caption: General alkylation workflow utilizing 3-OCF3 phenethyl bromide as a linker.

Experimental Protocols
A. Handling & Stability

o Storage: Store at 2-8°C under an inert atmosphere (Argon or Nitrogen). Bromides can be
light-sensitive; use amber glass vials.

¢ Reactivity: Avoid contact with strong oxidizing agents and strong bases (which may cause
elimination to the styrene derivative).

B. Synthesis of 3-OCF3 Phenethyl Bromide (Reference
Route)

If the commercial compound is unavailable, it is typically synthesized from the corresponding
alcohol.

Reaction:

Step-by-Step Protocol:
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e Preparation: Charge a flame-dried flask with 3-(trifluoromethoxy)phenethyl alcohol (1.0
equiv) and tetrabromomethane (CBr4) (1.1 equiv) in anhydrous Dichloromethane (DCM).

e Addition: Cool to 0°C. Add Triphenylphosphine (PPhs) (1.1 equiv) portion-wise over 15
minutes. The reaction is exothermic.

e Monitoring: Stir at 0°C for 30 mins, then warm to Room Temperature (RT). Monitor via TLC
(Hexane/EtOAc 9:1). The alcohol spot (polar) should disappear, replaced by the less polar
bromide spot.

o Workup: Concentrate the mixture in vacuo to ~20% volume. Add Hexane/Ether to precipitate
the Triphenylphosphine oxide (TPPO) byproduct.

« Purification: Filter off the solid TPPO. Purify the filtrate via silica gel flash chromatography
(100% Hexanes) to yield the pure bromide as a clear oil.

Safety & Hazards (GHS Classification)

Signal Word:DANGER

Hazard Code Description Precaution

H302 Harmful if swallowed. Do not eat/drink in lab.

Causes severe skin burns/eye Wear nitrile gloves & safety
H314 / H318
damage. goggles.

May cause respiratory _
H335 T Always handle in a fume hood.
irritation.

Emergency Protocol:
» Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.

e Skin Contact: Wash with soap and water.[1] If irritation persists (redness/blistering), seek
medical attention. Alkyl bromides can be potent sensitizers.
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e Sigma-Aldrich.1-(2-bromoethyl)-3-(trifluoromethoxy)benzene Product Page (CAS
958027-93-5).Link

e PubChem.Compound Summary: 1-(2-bromoethyl)-3-(trifluoromethoxy)benzene.[3]
National Library of Medicine. Link

e Miuller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond
Intuition. Science. (Discusses the bioisosteric properties of -OCF3). Link

e Chem-Impex.Analogous Data Reference: 1-(2-Bromoethyl)-3-(trifluoromethyl)benzene.[3][4]
(Used for comparative physical property estimation). Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 75127 /mcn [igsvtu.lanuk.nrw.de]

2. (2-Ethyl-2-(hydroxymethyl)-1,3-propanediol polymer with (chloromethyl)oxirane technical
grade 30499-70-8 [sigmaaldrich.com]

¢ 3. PubChemlLite - 1-(2-bromoethyl)-3-(trifluoromethoxy)benzene (COH8BrF30)
[pubchemlite.lcsb.uni.lu]

¢ 4. chemimpex.com [chemimpex.com]

¢ To cite this document: BenchChem. [Technical Guide: Physical Properties & Applications of
3-OCF3 Phenethyl Bromide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3317273/docs#technical-guide-physical-properties-
applications-of-3-ocf3-phenethyl-bromide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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